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ETP 45835 dihydrochloride

Cat. No.: B1191922
M. Wt: 301.21
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Mnk Kinase Family in Cellular Regulation

The Mnk kinase family consists of serine/threonine kinases that are key players in controlling signals involved in mRNA translation. nih.gov These kinases, originally identified as substrates for Erk1 and Erk2, are activated by extracellular signals and stress, positioning them as integrators of diverse cellular information. nih.govembopress.org

Roles of Mnk1 and Mnk2 in Signal Transduction Pathways

The Mnk family includes two primary members, Mnk1 and Mnk2, which share considerable similarity in their structure and coding sequences. nih.gov Both are activated by the extracellular signal-regulated kinase (Erk) and p38 mitogen-activated protein (MAP) kinases. pnas.orgnih.gov However, they exhibit distinct regulatory properties and activities.

Mnk1 has low basal activity and is strongly activated by mitogens and cellular stress. researchgate.netoncotarget.com It plays an essential role in the inducible phosphorylation of eIF4E in response to extracellular signals. nih.gov Studies show Mnk1 binds effectively to both Erk and p38 MAP kinases. embopress.org

Mnk2 displays high basal activity that is largely unresponsive to external stimuli, suggesting it is involved in the constitutive, or baseline, phosphorylation of eIF4E. nih.govresearchgate.net Unlike Mnk1, Mnk2 appears to preferentially bind to Erk over p38. embopress.org

While both kinases phosphorylate eIF4E, they can also have unique substrates, indicating distinct biological functions. nih.govoncotarget.com For instance, Mnk2 has been shown to preferentially phosphorylate PSF (PTB-associated splicing factor), highlighting substrate specificity. nih.gov Interestingly, mice lacking both Mnk1 and Mnk2 are viable and develop normally, suggesting the Mnk/eIF4E pathway may be more critical under conditions of stress or disease rather than for global protein synthesis in healthy development. pnas.orgjci.org

Upstream Regulation of Mnk Kinases

The activity of Mnk kinases is tightly controlled by upstream signaling pathways, ensuring a precise response to cellular needs. nih.gov

Activation by MAPK Pathways : The primary mechanism for Mnk activation is direct phosphorylation by the p38 and Erk MAPK pathways. nih.govembopress.org The p38 pathway is typically activated by stress inducers like UV radiation and inflammatory cytokines, while the Erk pathway responds mainly to growth factors and mitogens. nih.govyoutube.com This dual regulation allows Mnks to mediate cellular responses to both stress and mitogenic signals. nih.gov Phosphorylation occurs on key threonine residues (Thr197 and Thr202 in mouse Mnk1) within the T-loop activation domain, which stimulates their kinase activity. nih.govembopress.org

Negative Regulation : Mnk activity is also subject to negative control. The protein phosphatase 2A (PP2A) can dephosphorylate and inactivate Mnk1. nih.govresearchgate.net Additionally, the p21 activated kinase 2 (Pak2) can phosphorylate Mnk1 at its N-terminus, which reduces its affinity for the scaffolding protein eIF4G, thereby attenuating its ability to phosphorylate eIF4E. nih.gov

RegulatorEffect on Mnk ActivityActivating Stimuli/Mechanism
Erk1/2 MAPK ActivationMitogens, Growth Factors. nih.govembopress.org
p38 MAPK ActivationCellular Stress (e.g., UV, osmotic shock), Cytokines. nih.govembopress.org
Pak2 Negative RegulationAttenuates Mnk1 affinity for eIF4G. nih.gov
PP2A Negative RegulationDephosphorylates and inactivates Mnk1. nih.govresearchgate.net

Eukaryotic Initiation Factor 4E (eIF4E) as a Key Translational Regulator

Eukaryotic initiation factor 4E (eIF4E) is a pivotal protein in the initiation of cap-dependent mRNA translation. frontiersin.org It functions by recognizing and binding to the 7-methylguanosine (B147621) (m7G) cap structure at the 5' end of eukaryotic mRNAs. frontiersin.orgwikipedia.org This binding is often the rate-limiting step in translation initiation. acs.orgwikipedia.org eIF4E is a component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A. frontiersin.org The activity of eIF4E is tightly regulated through its interaction with inhibitory 4E-binding proteins (4E-BPs) and by post-translational modifications, most notably phosphorylation. acs.orgfrontiersin.org

Mechanism of eIF4E Phosphorylation by Mnk Kinases at Serine 209

Mnk1 and Mnk2 are the only known kinases that phosphorylate eIF4E at a single, highly conserved site: Serine 209. nih.govresearchgate.netjci.orgjci.org This phosphorylation event is a critical point of regulation. For efficient phosphorylation to occur, Mnk kinases must bind to the scaffolding protein eIF4G, which brings the kinase into close proximity with its substrate, eIF4E, within the eIF4F complex. nih.govjci.org The activation of upstream MAPK pathways (Erk and p38) leads to the activation of Mnks, which then phosphorylate eIF4E at this specific residue. pnas.org

Functional Implications of eIF4E Phosphorylation in Cellular Processes

The phosphorylation of eIF4E at Serine 209 has profound functional consequences, particularly in the context of cancer. nih.govpnas.org While biophysical studies show that phosphorylation paradoxically reduces the affinity of eIF4E for the mRNA cap, it is crucial for its oncogenic activities. nih.govnih.gov This suggests that phosphorylation may promote the translation of a specific subset of mRNAs, rather than enhancing global protein synthesis. nih.govembopress.org

Phospho-eIF4E selectively enhances the translation of mRNAs that typically have long, complex 5' untranslated regions and are often weak competitors for the translation machinery. embopress.org Many of these mRNAs encode proteins critical for cell growth, proliferation, survival, and metastasis. nih.govmdpi.com

Downstream Target mRNAAssociated Function
Cyclin D1 Cell Cycle Progression. nih.gov
c-Myc Cell Growth, Proliferation. nih.govembopress.org
VEGF Angiogenesis. nih.govpnas.org
MMP3 Matrix Remodeling, Invasion. nih.govpnas.org
Survivin Anti-apoptosis. nih.govembopress.org
Bcl-2 Anti-apoptosis. nih.gov
SNAIL Epithelial-Mesenchymal Transition. nih.gov

Furthermore, the phosphorylation of eIF4E at Serine 209 promotes its anti-apoptotic functions and is required for its ability to transform cells. pnas.orgembopress.org Studies using knock-in mice with a non-phosphorylatable form of eIF4E (eIF4E-S209A) have demonstrated resistance to tumorigenesis, establishing this phosphorylation event as a critical step in cancer development. pnas.org

Significance of Mnk/eIF4E Axis in Biological Contexts

The Mnk/eIF4E signaling axis is a critical regulatory node in cell biology with profound implications for human disease, especially cancer. nih.govnih.gov It acts as a point of convergence for the PI3K-AKT-mTOR and RAS-RAF-MAPK signaling pathways, both of which are frequently hyperactivated in malignancies. acs.orgmdpi.com

The dysregulation of this axis, often through the overexpression or hyperactivation of Mnks, leads to increased levels of phosphorylated eIF4E. nih.gov Elevated phospho-eIF4E is a common feature in many human cancers, including prostate cancer, melanoma, and glioma, and often correlates with disease progression and poor prognosis. pnas.orgmdpi.combocsci.com The axis promotes tumorigenesis by selectively upregulating the translation of proteins that drive cell proliferation, survival, angiogenesis, and metastasis. nih.govpnas.orgmdpi.com

Given that Mnk kinases are not essential for normal development but are pivotal for the oncogenic activity of eIF4E, they represent an attractive therapeutic target. pnas.orgjci.orgnih.gov Inhibiting the Mnk-eIF4E axis is a promising strategy to selectively target cancer cells and overcome drug resistance. nih.govbocsci.com

Contribution to Cellular Proliferation and Growth

The Mnk-eIF4E signaling axis is a significant contributor to the regulation of cellular proliferation and growth. aacrjournals.orgnih.gov The phosphorylation of eIF4E by Mnk kinases is a key event that promotes the translation of a select group of mRNAs encoding proteins critical for cell cycle progression and cell growth. oup.com These include well-known regulators such as cyclin D1 and c-Myc. nih.gov

Overexpression of eIF4E has been shown to promote the export of certain mRNAs from the nucleus and enhance the synthesis of proteins involved in cell growth and proliferation. nih.gov In preclinical models, the overexpression of a constitutively active form of Mnk1 can diminish apoptosis and accelerate tumor development, while an inactive mutant has the opposite effect. mdpi.com Furthermore, the inhibition of Mnk activity has been demonstrated to reduce colony formation in human breast cancer cell lines. mdpi.com

Studies in prostate cancer cells have revealed that both the AKT/mTOR and Mnk/eIF4E pathways are necessary for efficient cap-dependent translation and cell proliferation. oup.com The Mnk/eIF4E pathway, in particular, influences the translation of mRNAs for proteins required for cell cycle transitions and cell growth. oup.com This underscores the critical role of Mnk-mediated eIF4E phosphorylation in driving the proliferative machinery of the cell.

Involvement in Stress Responses and Immune Modulation

The Mnk-eIF4E signaling pathway is also implicated in cellular responses to stress and the modulation of the immune system. Mnk kinases can be activated by stressful stimuli and cytokines, suggesting a role in coordinating the cellular response to adverse conditions. imrpress.comnih.gov This includes responses to inflammatory signals and viral infections. mdpi.compnas.org

In the context of the immune system, Mnk activity is important for regulating both innate and adaptive immunity. mdpi.com For instance, TLR agonists like lipopolysaccharide (LPS) can induce Mnk-mediated phosphorylation and activation of eIF4E in monocytes. mdpi.com This activation is linked to the efficient translation of inflammatory cytokines such as TNFα and IL-6. mdpi.com

Furthermore, the Mnk-eIF4E axis has been shown to play a role in the function and differentiation of various immune cells, including macrophages, neutrophils, and lymphocytes. mdpi.com For example, eIF4E is important for the differentiation and proliferation of different T-cell lineages. mdpi.com Recent research has also highlighted the role of this pathway in regulating the tumor immune microenvironment, suggesting that targeting Mnk could modulate anti-tumor immune responses. mdpi.comjci.org

Association with Disease Pathophysiology (Preclinical Research Context)

In the context of preclinical research, the Mnk-eIF4E signaling pathway has been strongly associated with the pathophysiology of various diseases, most notably cancer. mdpi.comnih.gov The oncogenic potential of eIF4E is critically dependent on its phosphorylation by Mnks. oncotarget.compnas.org This phosphorylation event is necessary for malignant transformation, yet it appears to be dispensable for normal development, making Mnk an attractive therapeutic target. nih.govaacrjournals.org

Numerous preclinical studies have demonstrated the importance of this pathway in cancer progression. For instance, in mouse models of lymphoma, the mutation of eIF4E at the Mnk phosphorylation site or the inactivation of Mnk blocks lymphomagenesis. aacrjournals.org Increased levels of phosphorylated eIF4E have been linked to poor prognosis in several types of cancer, including breast, lung, and prostate cancer. aacrjournals.orgmdpi.com

Beyond cancer, the Mnk-eIF4E axis is also being investigated in other disease contexts. For example, it has been implicated in injury-induced nociceptive plasticity and the development of chronic pain. nih.gov Studies using Mnk inhibitors or genetic models have shown that blocking this pathway can reduce hypersensitivity in models of inflammatory and neuropathic pain. nih.gov Additionally, this pathway is being explored for its role in fibrosis, with research suggesting that MNK inhibition could abrogate fibrosis in a lung transplant model. nih.gov

Emergence of Mnk Inhibitors in Research

The critical role of the Mnk-eIF4E signaling axis in various disease processes, particularly cancer, has led to the emergence of Mnk inhibitors as a promising area of therapeutic research. nih.govnih.gov The discovery that Mnk activity is essential for eIF4E-mediated oncogenic transformation but not for normal development provided a strong rationale for developing drugs that specifically target these kinases. nih.govaacrjournals.org

Rationale for Targeting Mnk Kinases

The primary rationale for targeting Mnk kinases lies in their unique position as downstream effectors of major oncogenic signaling pathways, namely the Ras/Raf/MEK/ERK and p38 MAPK pathways. patsnap.comnih.gov By phosphorylating eIF4E, Mnks play a pivotal role in the translation of a select group of mRNAs that encode proteins crucial for tumor growth, proliferation, survival, and metastasis. aacrjournals.orgnih.gov

A key aspect that makes Mnks attractive therapeutic targets is that their activity, and the subsequent phosphorylation of eIF4E, are dispensable for normal cellular development and growth. nih.govaacrjournals.orgashpublications.org This suggests that inhibiting Mnk kinases could selectively target cancer cells while having minimal toxic effects on normal tissues. nih.gov This "therapeutic window" is a significant advantage in the development of anti-cancer drugs.

Furthermore, in some instances of resistance to other targeted therapies, such as mTOR inhibitors, an increase in eIF4E phosphorylation has been observed, suggesting a potential feedback mechanism that could be overcome by co-targeting Mnk. nih.govashpublications.org This highlights the potential of Mnk inhibitors not only as standalone agents but also in combination therapies to enhance the efficacy of existing treatments. nih.govaacrjournals.org

Classification and General Characteristics of Mnk Inhibitors

Mnk inhibitors can be broadly classified based on their mechanism of action. The majority of small-molecule Mnk inhibitors developed to date are ATP-competitive, meaning they bind to the ATP-binding site of the kinase and prevent it from utilizing ATP for the phosphorylation reaction. nih.gov These are often referred to as Type I inhibitors. researchgate.net

Some well-known examples of research compounds that inhibit Mnk activity include CGP57380 and cercosporamide. nih.govnih.gov While these compounds have been instrumental in preclinical studies to elucidate the role of Mnk, they often lack specificity and can inhibit other kinases as well. nih.gov

More recently, efforts have focused on developing more potent and selective Mnk inhibitors. One such compound is ETP-45835 dihydrochloride (B599025) , which has been identified as an inhibitor of both Mnk1 and Mnk2. rndsystems.combocsci.com It exhibits selectivity against a panel of other protein kinases. rndsystems.com The development of such selective inhibitors is crucial for advancing our understanding of the specific roles of Mnk kinases and for their potential clinical translation. Other Mnk inhibitors that have been developed include SEL201, ETC-206, and eFT508, with some entering clinical trials. nih.govresearchgate.net

Interactive Data Table: Properties of ETP-45835 dihydrochloride

Property Value Source
Chemical Name 4-(5-(piperidin-4-yl)-1H-pyrazol-3-yl)pyridine glpbio.com
Molecular Formula C₁₃H₁₆N₄.2HCl rndsystems.combocsci.com
Molecular Weight 301.21 g/mol rndsystems.combocsci.comfishersci.co.uk
IC₅₀ for Mnk1 646 nM rndsystems.combocsci.com
IC₅₀ for Mnk2 575 nM rndsystems.combocsci.com
CAS Number 2136571-30-5 rndsystems.com

Properties

Molecular Formula

C13H16N4.2HCl

Molecular Weight

301.21

Synonyms

4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride

Origin of Product

United States

Etp 45835 Dihydrochloride As a Research Probe for Mnk Kinase Inhibition

Specificity Profile of ETP 45835 Dihydrochloride (B599025)

ETP 45835 dihydrochloride is a cell-permeable, 3,5-disubstituted pyrazolo compound that has been identified as a potent inhibitor of Mitogen-activated protein kinase-interacting kinases (Mnk). sigmaaldrich.commerckmillipore.comsigmaaldrich.com Its utility as a research tool stems from its specific activity against Mnk isoforms and its selectivity over other related kinases.

This compound demonstrates potent inhibitory activity against both Mnk1 and Mnk2 isoforms. rndsystems.comtocris.com The half-maximal inhibitory concentrations (IC₅₀) are in the nanomolar range, indicating a strong binding affinity for these enzymes. Specifically, the IC₅₀ values have been determined to be 646 nM for Mnk1 and 575 nM for Mnk2. sigmaaldrich.commerckmillipore.comsigmaaldrich.comrndsystems.comtocris.comcymitquimica.commedchemexpress.commedchemexpress.eumedchemexpress.eu This dual inhibition of both primary Mnk isoforms makes it a comprehensive tool for studying Mnk-dependent cellular processes.

Inhibitory Potency of this compound Against Mnk Isoforms
Target KinaseIC₅₀ (nM)Reference
Mnk1646 sigmaaldrich.commerckmillipore.comsigmaaldrich.com
Mnk2575 sigmaaldrich.commerckmillipore.comsigmaaldrich.com

A key attribute of a chemical probe is its selectivity for the intended target over other related proteins. This compound has been profiled against a panel of 24 other protein kinases and has shown a high degree of selectivity. sigmaaldrich.commerckmillipore.comsigmaaldrich.comrndsystems.comtocris.commedchemexpress.commedchemexpress.eumedchemexpress.eumedchemexpress.eufishersci.no At a concentration of 5 µM, the compound exhibited minimal inhibition (≤15%) against this diverse kinase panel. sigmaaldrich.commerckmillipore.comsigmaaldrich.com Notably, this selectivity extends to kinases that are upstream of Mnk in the signaling cascade, such as B-Raf, ERK1, MEK1, and p38α, which showed little to no inhibition. sigmaaldrich.commerckmillipore.comsigmaaldrich.com This ensures that the observed biological effects when using ETP 45835 are more likely attributable to the direct inhibition of Mnk rather than off-target effects on its activators.

Selectivity Profile of this compound
Kinase PanelConcentration TestedInhibitionReference
Panel of 24 other kinases5 µM≤15% sigmaaldrich.commerckmillipore.comsigmaaldrich.com
B-Raf5 µMLittle to no activity sigmaaldrich.commerckmillipore.comsigmaaldrich.com
ERK15 µMLittle to no activity sigmaaldrich.commerckmillipore.comsigmaaldrich.com
MEK15 µMLittle to no activity sigmaaldrich.commerckmillipore.comsigmaaldrich.com
p38α5 µMLittle to no activity sigmaaldrich.commerckmillipore.comsigmaaldrich.com

Mechanistic Basis of this compound Action at the Molecular Level

The mechanism of action for this compound is consistent with that of many small molecule kinase inhibitors, targeting the fundamental processes of the enzyme's catalytic activity and its subsequent effect on downstream substrates.

As a small molecule inhibitor of a protein kinase, it is inferred that this compound functions by competing with the endogenous substrate adenosine (B11128) triphosphate (ATP) for the ATP-binding site within the kinase domain of Mnk1 and Mnk2. Protein kinases catalyze the transfer of a phosphate (B84403) group from ATP to their substrates. drugbank.com By occupying this binding pocket, the inhibitor prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase and inhibiting the phosphorylation of its downstream targets. This mechanism is a common feature of many kinase inhibitors and is a well-established strategy for modulating kinase activity. nih.govmdpi.comnih.gov

The primary and most well-characterized substrate of Mnk1 and Mnk2 is the eukaryotic translation initiation factor 4E (eIF4E). medchemexpress.com Mnk kinases phosphorylate eIF4E specifically at the serine 209 (Ser209) residue. medchemexpress.comantibodies.com this compound has been shown to effectively inhibit this phosphorylation event in cellular contexts. sigmaaldrich.commedchemexpress.commedchemexpress.eumedchemexpress.eumedchemexpress.eumedchemexpress.com In studies using the acute myeloid leukemia cell line MV4:11, ETP 45835 inhibited the cellular phosphorylation of eIF4E at Ser209 with an IC₅₀ of 4.7 µM. sigmaaldrich.commerckmillipore.comsigmaaldrich.com Furthermore, the compound has been utilized as a pharmacological tool in human renal cell carcinoma cell lines (786-O and A-498) to probe the functional consequences of inhibiting eIF4E phosphorylation. nih.govnih.gov These findings validate that ETP 45835 can access and inhibit Mnk activity within a cellular environment, leading to a direct and measurable impact on its key substrate.

Cellular Activity of this compound
Cellular ProcessCell LineIC₅₀ (µM)Reference
eIF4E Ser209 Phosphorylation InhibitionMV4:11 (Acute Myeloid Leukemia)4.7 sigmaaldrich.commerckmillipore.comsigmaaldrich.com

Preclinical Investigation of Etp 45835 Dihydrochloride in Cellular and Molecular Systems

In Vitro Studies on Cellular Responses to ETP 45835 Dihydrochloride (B599025)

Cell Line Models Utilized in Research

ETP 45835 dihydrochloride has been evaluated against a comprehensive panel of cancer cell lines, representing a diverse range of hematological and solid tumors. This broad screening, primarily documented in the Genomics of Drug Sensitivity in Cancer database, has provided extensive data on the compound's antiproliferative activity across various cancer subtypes.

The cell lines tested encompass a wide spectrum of malignancies, including but not limited to:

Lung Cancer: Various non-small cell lung cancer (NSCLC) subtypes such as adenocarcinoma and carcinoid, as well as small cell lung carcinoma (SCLC).

Hematological Malignancies: Acute myeloid leukemia (AML), B-cell lymphoma, Burkitt lymphoma, and multiple myeloma.

Urogenital System Cancers: Endometrial and other urogenital cancers.

Skin Cancer: Melanoma.

Aerodigestive Tract Cancers: Esophageal cancer.

Soft Tissue Sarcomas: Rhabdomyosarcoma.

The extensive testing across these cell lines has been crucial in identifying cancer types that are potentially more sensitive to Mnk inhibition by this compound.

While direct studies of this compound on adipose tissue and immune cells are not extensively detailed in the available literature, the known roles of Mnk1 and Mnk2 in these cell types suggest potential relevance. Research on other Mnk inhibitors has indicated that this class of compounds can influence the function of immune cells and the inflammatory environment within adipose tissue.

Inhibition of MNKs has been shown to modulate the phenotype of macrophages, which are key immune cells in the tumor microenvironment and in adipose tissue inflammation associated with obesity. nih.govpnas.org Specifically, MNK inhibition can influence macrophage polarization, potentially reprogramming pro-tumorigenic macrophages towards an anti-tumor phenotype. pnas.org For instance, suppression of MNK2 signaling has been demonstrated to shift anti-inflammatory macrophages toward a pro-inflammatory state capable of activating CD8+ T cells. pnas.org Furthermore, MNK inhibitors can affect the production of inflammatory cytokines by immune cells. nih.gov

In the context of adipose tissue, MNK2 has been implicated in regulating adipocyte metabolism and the expansion of adipose tissue, particularly in response to a high-fat diet. portlandpress.comadelaide.edu.au Studies in knockout mice have shown that the absence of MNK2 can protect against diet-induced obesity and adipose tissue inflammation. nih.gov Therefore, while specific data for this compound is pending, the established role of its targets suggests it may have modulatory effects on adipocytes and immune cells.

Assessment of Cell Growth and Proliferation Modulation

This compound has demonstrated the ability to inhibit the growth and proliferation of a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for ETP 45835 across numerous cell lines.

The IC50 values for ETP 45835 vary considerably among different cancer cell lines, indicating a range of sensitivities to Mnk inhibition. For example, in some lung cancer and leukemia cell lines, the IC50 values are in the lower micromolar range, suggesting higher sensitivity. In contrast, other cell lines exhibit higher IC50 values, indicating greater resistance to the compound's antiproliferative effects.

Below is an interactive data table summarizing the IC50 values of ETP 45835 in a selection of cancer cell lines from the Genomics of Drug Sensitivity in Cancer database.

Cell LineTCGA ClassificationTissueTissue Sub-typeIC50 (µM)
COR-L321UNCLASSIFIEDlunglung_other10.526848
SIG-M5LAMLbloodacute_myeloid_leukaemia27.279000
NCI-H835UNCLASSIFIEDlunglung_NSCLC_carcinoid27.539342
NCI-H441LUADlunglung_NSCLC_adenocarcinoma28.516509
NK-92MIUNCLASSIFIEDbloodlymphoid_neoplasm_other28.758668
SU-DHL-10DLBCbloodB_cell_lymphoma29.777300
COLO-668SCLClunglung_small_cell_carcinoma29.966887
ENUCECurogenital_systemendometrium31.175545
NCI-H720UNCLASSIFIEDlunglung_NSCLC_carcinoid32.190806
TE-441-TUNCLASSIFIEDsoft_tissuerhabdomyosarcoma34.126966

Analysis of Specific Gene Expression Changes

While comprehensive gene expression profiling studies specifically for this compound are not widely published, the mechanism of action through Mnk inhibition provides insights into potential gene expression changes. MNK kinases are known to regulate the translation of specific mRNAs, particularly those containing complex 5' untranslated regions.

Research on other Mnk inhibitors, such as eFT508, has demonstrated that inhibition of Mnk1 and Mnk2 can selectively regulate the translational efficiency and mRNA stability of a subset of genes. researchgate.net These genes often include those involved in:

Inflammatory responses: including various cytokines and chemokines.

Stress responses.

Anti-tumor immune responses: including immune checkpoint regulators like PD-1 and LAG3, and immunosuppressive cytokines like IL-10. researchgate.net

The inhibition of MNK can lead to the downregulation of these key proteins, thereby modulating the tumor microenvironment and enhancing anti-tumor immunity. researchgate.net It is plausible that this compound would induce a similar pattern of changes in gene expression, favoring an anti-tumor and pro-inflammatory environment.

Investigation of Protein Synthesis and Translational Control

The primary mechanism through which this compound exerts its cellular effects is by inhibiting the catalytic activity of Mnk1 and Mnk2. These kinases phosphorylate the eukaryotic initiation factor 4E (eIF4E) at serine 209. eIF4E is a critical component of the eIF4F complex, which is responsible for binding to the 5' cap of mRNAs, a crucial step in the initiation of translation.

The phosphorylation of eIF4E by Mnk1 and Mnk2 is thought to promote the translation of a specific subset of mRNAs that are often involved in cell growth, proliferation, and survival. By inhibiting this phosphorylation event, this compound can selectively reduce the synthesis of proteins that are critical for cancer cell survival and proliferation.

Studies have confirmed that ETP 45835 is a potent inhibitor of both Mnk1 and Mnk2, with IC50 values of 646 nM and 575 nM, respectively. This inhibition leads to a reduction in the phosphorylation of eIF4E in cellular assays. The selective nature of this translational control allows for a targeted approach to therapy, potentially with fewer side effects than agents that globally inhibit protein synthesis.

Cellular Pathway Perturbations (e.g., MAPK Signaling)

ETP-45835 dihydrochloride is a selective inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). tocris.comsigmaaldrich.commedchemexpress.com These kinases are key components of the MAPK signaling pathway, which is integral to the regulation of numerous cellular processes, including proliferation and differentiation. tocris.com The MAPK pathway operates as a cascade where a MAP3K activates a MAP2K, which in turn activates a MAPK such as ERK, JNK, or p38. nih.gov MNK1 and MNK2 are downstream effectors in this cascade, primarily activated by the ERK and p38 MAPK pathways. sigmaaldrich.com

The primary known substrate of MNK1 and MNK2 is the eukaryotic initiation factor 4E (eIF4E). medchemexpress.com By phosphorylating eIF4E on the serine 209 residue, MNK kinases play a crucial role in the initiation of protein synthesis. sigmaaldrich.commedchemexpress.com The inhibitory action of ETP-45835 dihydrochloride directly targets MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E. sigmaaldrich.commedchemexpress.com This disruption has been observed in cellular models, such as acute myeloid leukemia (AML) MV4:11 cells, where ETP-45835 inhibited cellular eIF4E Ser209 phosphorylation. sigmaaldrich.com By blocking this specific phosphorylation event, the compound effectively modulates protein synthesis, which can lead to anti-proliferative and anticancer effects. medchemexpress.commedchemexpress.com The compound demonstrates high selectivity, showing little to no activity against a panel of 24 other kinases, including the upstream kinases B-Raf, ERK1, MEK1, and p38α, ensuring its targeted effect within the MAPK pathway. sigmaaldrich.com

Methodologies for In Vitro Efficacy Determination (e.g., IC50 Measurements)

The in vitro efficacy of ETP-45835 dihydrochloride is primarily quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. This is a standard method for assessing the potency of a pharmacological agent. For ETP-45835 dihydrochloride, the IC50 values have been determined for both of its primary targets, MNK1 and MNK2.

The compound acts as a potent inhibitor for both kinases, with specific IC50 values established through biochemical assays. tocris.comrndsystems.comlabshake.com Further cellular assays are used to determine the compound's effect on cell viability and proliferation. For example, in the acute myeloid leukemia cell line MV4:11, ETP-45835 dihydrochloride was found to inhibit cell proliferation with an IC50 of 17 µM and to inhibit the phosphorylation of its target, eIF4E, with an IC50 of 4.7 µM. sigmaaldrich.com The selectivity of the compound is confirmed by screening it against a broad panel of other protein kinases, where it typically shows minimal inhibition (≤15% inhibition at a concentration of 5 µM), underscoring its specificity for MNK1 and MNK2. sigmaaldrich.com

TargetAssay TypeIC50 ValueReference
MNK1Biochemical Assay646 nM tocris.comsigmaaldrich.comrndsystems.com
MNK2Biochemical Assay575 nM tocris.comsigmaaldrich.comrndsystems.com
eIF4E PhosphorylationCellular Assay (MV4:11 cells)4.7 µM sigmaaldrich.com
Cell ProliferationCellular Assay (MV4:11 cells)17 µM sigmaaldrich.com

In Vivo Preclinical Models and Pharmacological Research of this compound

Animal Models Employed in Research

To elucidate the physiological and pathophysiological roles of the MNK kinases and to validate them as therapeutic targets, genetically modified animal models, specifically Mnk knockout (KO) mice, have been instrumental. nih.gov Researchers have developed mice lacking either MNK1 (MNK1-KO) or MNK2 (MNK2-KO), as well as mice lacking both kinases (MNK-DKO). nih.govnih.gov These models are crucial for studying the systemic effects of MNK inhibition in a way that is distinct from pharmacological intervention, providing a genetic baseline for the function of these proteins. nih.gov Studies using these models have revealed that MNK kinases are involved in metabolic regulation. nih.gov For instance, research has shown that mice lacking either MNK1 or MNK2 are partially protected against high-fat diet (HFD)-induced weight gain and insulin resistance. nih.govnih.gov The use of these knockout models provides a strong rationale for investigating pharmacological inhibitors like ETP-45835 dihydrochloride in similar disease contexts.

Based on the in vitro anti-proliferative effects and the role of the MNK pathway in cell growth, disease-specific animal models are essential for evaluating the in vivo potential of ETP-45835 dihydrochloride. Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunocompromised mice, are a standard tool in cancer research for assessing the efficacy of novel therapeutic agents. nih.govnih.gov Given the observed activity of ETP-45835 against AML cells, xenograft models using human leukemia cell lines would be a relevant platform to test its in vivo antitumor activity. sigmaaldrich.com

In the context of metabolic diseases, models of diet-induced obesity (DIO) are widely used. nih.gov In these models, wild-type mice are fed a high-fat diet (HFD) to induce weight gain, insulin resistance, and other metabolic complications. nih.gov The findings from MNK knockout mice, which show resistance to the adverse effects of a HFD, strongly suggest the utility of these DIO models for testing the therapeutic potential of MNK inhibitors. nih.govnih.gov A pharmacological inhibitor could be administered to HFD-fed mice to determine if it can prevent or reverse the development of obesity and related metabolic disturbances. nih.gov

Evaluation of Biological Effects in Systemic Contexts

The evaluation of ETP-45835 dihydrochloride's biological effects in a systemic, whole-organism context is informed by studies on MNK knockout mice. nih.govnih.gov In these animals, the genetic deletion of MNK1 and/or MNK2 leads to significant protection against the metabolic consequences of a high-fat diet. nih.gov Mice lacking both MNKs (MNK-DKO) are almost completely protected from HFD-induced obesity. nih.gov This protection is associated with higher energy expenditure, suggesting that MNK inhibition promotes a state of increased metabolism. nih.gov The underlying mechanisms appear to involve changes in the expression of genes related to lipolysis, mitochondrial function, and oxidative metabolism. nih.gov

Specifically, MNK2-KO mice fed a HFD show less weight gain, improved glucose tolerance, and better insulin sensitivity compared to wild-type mice. nih.gov While MNK1-KO mice on a HFD gain a similar amount of weight as wild-type animals, they still exhibit better glucose tolerance and insulin sensitivity. nih.gov These findings highlight distinct but complementary roles for the two kinases in metabolic disease. Therefore, in in vivo pharmacological studies with an inhibitor like ETP-45835, key biological effects for evaluation would include changes in body weight, fat mass, food intake, and energy expenditure. nih.gov Furthermore, metabolic parameters such as blood glucose levels, insulin sensitivity (assessed via glucose and insulin tolerance tests), and plasma lipid profiles would be critical endpoints to measure the systemic impact of MNK inhibition. nih.gov

ModelConditionKey Biological Effects ObservedReference
MNK1-KO MiceHigh-Fat DietImproved glucose tolerance and insulin sensitivity; no significant effect on weight gain compared to wild-type. nih.gov
MNK2-KO MiceHigh-Fat DietReduced weight gain, improved glucose tolerance, and enhanced insulin sensitivity. nih.gov
MNK1/MNK2-DKO MiceHigh-Fat DietAlmost complete protection from obesity; increased energy expenditure. nih.gov
Influence on Organ Function and Tissue Homeostasis

Detailed preclinical studies investigating the specific influence of ETP-45835 dihydrochloride on organ function and the maintenance of tissue homeostasis are not extensively available in publicly accessible scientific literature. As a dual inhibitor of Mitogen-activated protein kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2), its mechanism of action suggests potential roles in cellular processes integral to tissue stability. Mnk kinases are downstream effectors of the MAPK signaling pathway, which is crucial for cell growth, differentiation, and stress responses.

The functional organization of tissues relies on a balance of these cellular activities to maintain homeostasis nih.gov. Inflammation is understood as a response to significant deviations from this homeostatic state that cannot be managed by normal regulatory mechanisms alone nih.gov. While the direct effects of ETP-45835 on specific organs have not been detailed, the foundational role of the Mnk pathway in cellular regulation points to a potential for such compounds to influence tissue-level responses, particularly under conditions of stress or disease.

Modulation of Inflammatory Responses in Preclinical Models

Specific in vivo studies detailing the modulation of inflammatory responses by ETP-45835 dihydrochloride in preclinical models have not been prominently published. However, its established activity as a dual Mnk1/Mnk2 inhibitor provides a basis for its potential anti-inflammatory effects. The Mnk pathway is implicated in the regulation of cytokine production, a key component of the inflammatory cascade.

ETP-45835 is known to be a selective and potent inhibitor of both Mnk1 and Mnk2 with IC50 values of 575 nM and 646 nM, respectively medchemexpress.com. It has been shown to inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E) at the Ser209 site within cells medchemexpress.comsigmaaldrich.com. This phosphorylation is a critical step in the translation of certain mRNAs, including those that code for proteins involved in inflammatory processes.

In a study involving acute myeloid leukemia MV4:11 cells, ETP-45835 demonstrated the ability to inhibit cellular proliferation with an IC50 of 17 µM and to block the phosphorylation of eIF4E with an IC50 of 4.7 µM sigmaaldrich.com. While this study focuses on anticancer effects, the underlying mechanism of inhibiting eIF4E phosphorylation is relevant to inflammation.

Cell LineAssayIC50 Value
MV4:11Proliferation Inhibition17 µM
MV4:11eIF4E Ser209 Phosphorylation Inhibition4.7 µM

This table presents in vitro data on the cellular activity of ETP-45835 in a cancer cell line, which suggests mechanisms that could be relevant to its potential anti-inflammatory properties.

Translational Relevance of Preclinical Findings

Predictive Value of Animal Models for Mnk Pathway Intervention

Animal models are crucial for assessing the potential therapeutic value of interventions targeting the Mnk pathway. The expression of both Mnk1 and Mnk2 in nearly all human nociceptors—sensory neurons that detect pain—suggests that findings from animal models could be translatable to human conditions, particularly in the context of pain management nih.gov. Dual inhibitors of Mnk1 and Mnk2 are being developed for testing as novel pain treatments based on this conserved expression nih.gov.

The development of selective dual Mnk1/Mnk2 inhibitors, such as those from the SEL201 series, has demonstrated potent inhibition of eIF4E phosphorylation not only in vitro but also in vivo within xenograft tumors following oral administration aacrjournals.org. This indicates that preclinical models can effectively predict the in vivo target engagement and downstream cellular effects of such inhibitors. The favorable pharmacokinetic and safety profiles observed in these animal studies provide a strong rationale for advancing these compounds into clinical trials for cancer therapy aacrjournals.org.

Furthermore, the robust expression of Mnks in human nociceptors provides compelling evidence for the translational potential of Mnk inhibitors for the future management of chronic pain nih.gov. The successful progression of dual Mnk inhibitors through Phase II clinical trials for oncology, where they have been generally well-tolerated, further supports the predictive value of the preclinical models used in their development nih.gov. These clinical experiences suggest that with appropriate optimization, Mnk inhibitors could be successfully translated for other indications like chronic pain nih.gov.

Structure Activity Relationship Sar and Chemical Biology of Etp 45835 Dihydrochloride

Analysis of the Core Chemical Scaffold and its Interaction with Mnk Kinases

ETP-45835 dihydrochloride (B599025), with the chemical name 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride, is a cell-permeable, 3,5-disubstituted pyrazole compound . The core chemical scaffold consists of a central pyrazole ring substituted with a pyridine ring at the 3-position and a piperidine ring at the 5-position. This pyrazolyl-pyridine framework is a privileged structure in kinase inhibitor design, known for its ability to form key interactions within the ATP-binding pocket of various kinases nih.govresearchgate.net.

The interaction of this scaffold with Mnk kinases is predicated on its ability to mimic the adenine moiety of ATP, thereby acting as an ATP-competitive inhibitor nih.gov. The nitrogen atoms within the pyrazole and pyridine rings are crucial for forming hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the active site. The specific interactions of the 4-(pyrazol-3-yl)-pyridine series with the hinge region of kinases have been highlighted as a key element in their inhibitory activity nih.gov.

Comparison of ETP-45835 Dihydrochloride with Other Mnk Inhibitors in SAR Context

The landscape of Mnk inhibitors is diverse, encompassing various chemical scaffolds. Comparing ETP-45835 dihydrochloride with other inhibitors in the context of SAR provides valuable insights into the key determinants of Mnk inhibition.

CompoundMnk1 IC50 (nM)Mnk2 IC50 (nM)Core Scaffold
ETP-45835 dihydrochloride 646 medchemexpress.commedchemexpress.com575 medchemexpress.commedchemexpress.comPyrazolyl-pyridine
Tomivosertib (eFT508)1-21-2Pyrazolopyrimidine
Tinodasertib (ETC-206)6486Not specified
Cercosporamide<50 (PKC)Unique Mnk inhibitorFungal metabolite
MNK inhibitor 933Not specified
DS1288147921Not specifiedNot specified
ETC-1682343Not specified

Identification of Key Pharmacophoric Features

A pharmacophore model for Mnk inhibition can be derived from the structures of potent inhibitors, including ETP-45835 dihydrochloride. Key features generally include:

A heterocyclic scaffold: Capable of forming hydrogen bonds with the kinase hinge region. In ETP-45835, this is the pyrazolyl-pyridine core.

A hydrogen bond donor/acceptor system: Essential for anchoring to the hinge.

Hydrophobic groups: To occupy hydrophobic pockets within the ATP binding site, enhancing affinity and selectivity. The piperidine ring in ETP-45835 serves this purpose.

A solvent-exposed moiety: This part of the molecule can be modified to fine-tune physicochemical properties without disrupting core binding interactions. The pyridine ring of ETP-45835 likely occupies this space.

Pharmacophore modeling studies on Mnk inhibitors have identified the importance of features such as hydrogen-bond acceptors, aromatic rings, and hydrophobic centers for effective binding nih.gov.

Influence of Structural Modifications on Inhibitory Potency and Selectivity

The structure of ETP-45835 dihydrochloride represents a balance of features that confer its specific activity and selectivity profile. SAR studies on related pyrazole-based kinase inhibitors demonstrate that even minor structural modifications can significantly impact potency and selectivity nih.gov.

For the pyrazolyl-pyridine scaffold, modifications to the substituents on both the pyrazole and pyridine rings can modulate activity. For instance, substitution on the pyridine ring can alter interactions in the solvent-exposed region, potentially improving selectivity or pharmacokinetic properties. Modifications to the piperidine ring, such as N-acylation, have been shown in other dihydropyrazole series to influence activity osti.gov.

The selectivity of ETP-45835 dihydrochloride against a panel of 24 other kinases underscores the importance of its specific substitution pattern medchemexpress.commedchemexpress.com. The precise arrangement of the pyridine and piperidine groups around the central pyrazole core likely creates a shape and electrostatic profile that is complementary to the ATP-binding site of Mnk1 and Mnk2, while being less favorable for other kinases. Studies on other kinase inhibitor series have shown that subtle changes, such as the position of nitrogen atoms in a heterocyclic ring or the nature of substituents, can dramatically alter the selectivity profile nih.gov.

Computational Approaches in Understanding ETP-45835 Dihydrochloride Activity

Computational methods are invaluable tools for understanding the molecular basis of inhibitor activity and for guiding the design of new compounds.

Molecular Docking and Binding Affinity Predictions

Such docking studies are instrumental in rationalizing the observed SAR. For example, they can explain why certain structural modifications lead to a loss of potency by predicting unfavorable steric clashes or the disruption of key hydrogen bonds. Induced-fit docking, which allows for flexibility of the protein's active site, can provide even more accurate predictions of the binding conformation nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Mnk inhibitors, QSAR models can be developed to predict the inhibitory potency (IC50) based on various molecular descriptors. These descriptors can include electronic, steric, and hydrophobic properties of the molecules.

While a specific QSAR model for the ETP-45835 dihydrochloride series has not been published, the principles of QSAR are applicable. By analyzing a series of analogs with varying substituents on the pyrazolyl-pyridine scaffold, a QSAR model could identify the key physicochemical properties that govern Mnk inhibition. Such a model would be a powerful tool for predicting the activity of novel, unsynthesized compounds, thereby accelerating the discovery of more potent and selective Mnk inhibitors.

Synthetic Strategies for Related Analogs of ETP-45835 Dihydrochloride

General synthetic approaches for similar heterocyclic compounds may include:

Condensation reactions to form the pyrazole ring system from appropriate precursors.

Cross-coupling reactions , such as Suzuki or Stille couplings, to attach the pyridine and piperidinyl moieties to the central pyrazole core.

Modification of the piperidine ring through N-alkylation or N-acylation to introduce various substituents.

Research Methodologies and Analytical Approaches in Etp 45835 Dihydrochloride Studies

Biochemical Assays for Kinase Activity Measurement

Biochemical assays are fundamental in quantifying the direct inhibitory effect of a compound on its target enzyme. For ETP-45835 dihydrochloride (B599025), these assays measure its ability to block the catalytic activity of MNK1 and MNK2.

In vitro kinase assays are performed in a cell-free system to directly measure the phosphorylation of a substrate by a kinase. ETP-45835 dihydrochloride has been identified as an inhibitor of MNK1 and MNK2 with IC50 values of 646 nM and 575 nM, respectively tocris.comrndsystems.com. Such values are typically determined using assays like radiometric or Förster Resonance Energy Transfer (FRET)-based methods.

Radiometric Assays: This method is considered a gold standard for studying kinase activity. reactionbiology.com It directly measures the transfer of a radioactive phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) from ATP to a specific substrate by the kinase. reactionbiology.com The amount of radioactivity incorporated into the substrate is proportional to the kinase activity. In the context of ETP-45835, varying concentrations of the inhibitor would be added to the reaction to determine the concentration at which kinase activity is reduced by half (the IC50 value).

FRET-based Assays: Förster Resonance Energy Transfer (FRET) assays offer a non-radioactive alternative for measuring kinase activity. nih.govnih.gov These assays use a peptide substrate labeled with two different fluorophores, a donor and an acceptor. nih.govthermofisher.com When the substrate is not phosphorylated, the fluorophores are in close proximity, allowing for energy transfer. Upon phosphorylation by the kinase, a conformational change or cleavage by a specific protease can separate the fluorophores, leading to a change in the FRET signal. thermofisher.com This change is used to quantify kinase activity and the inhibitory effect of compounds like ETP-45835.

Inhibitory Activity of ETP-45835 Dihydrochloride
Target KinaseIC50 Value (nM)
MNK1646
MNK2575

A key downstream target of MNK1 and MNK2 is the eukaryotic initiation factor 4E (eIF4E), which is phosphorylated at the serine 209 residue (Ser209). cellsignal.comcellsignal.com The inhibition of this specific phosphorylation event is a critical indicator of the cellular activity of an MNK inhibitor. Studies confirm that ETP-45835 inhibits the phosphorylation of eIF4E at Ser209 within cells. medchemexpress.com This is typically measured using highly specific antibodies that only recognize the phosphorylated form of the protein.

These phospho-specific antibodies are employed in various immunoassay formats, such as ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time Resolved Fluorescence) assays. revvity.com In these plate-based formats, cell lysates are analyzed using a pair of antibodies: one that captures the total eIF4E protein and a second, labeled antibody that specifically detects the Ser209-phosphorylated version. revvity.com The resulting signal is directly proportional to the amount of phosphorylated eIF4E, allowing for a quantitative assessment of how effectively ETP-45835 blocks the MNK pathway in a cellular context. revvity.com

Cellular and Molecular Biology Techniques

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. In the study of ETP-45835, it is an essential tool for verifying the inhibition of MNK signaling. Researchers treat cells with the compound and then prepare cell lysates. These lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies. thermofisher.com

Specifically, a primary antibody that recognizes phospho-eIF4E (Ser209) is used to determine the level of the phosphorylated protein. cellsignal.comthermofisher.comabcam.com To ensure that changes in phosphorylation are not due to changes in the total amount of the protein, the membrane is often re-probed with an antibody that detects total eIF4E, regardless of its phosphorylation state. cellsignal.com A reduction in the p-eIF4E signal relative to the total eIF4E signal in treated cells confirms the inhibitory activity of ETP-45835.

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful technique for measuring the expression levels of specific genes. sigmaaldrich.com The MNK-eIF4E pathway is known to regulate the translation of mRNAs involved in cell growth and proliferation. By inhibiting this pathway, ETP-45835 can lead to changes in the expression of downstream genes.

In this application, cells are treated with ETP-45835, and their messenger RNA (mRNA) is extracted. oaepublish.com The mRNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. oaepublish.com Using specific primers for genes of interest, qPCR measures the amount of amplicon produced in real-time, allowing for the quantification of initial mRNA levels. sigmaaldrich.com This technique can reveal how ETP-45835-mediated inhibition of MNK signaling alters the transcriptional landscape of the cell.

Given that the MNK pathway is implicated in cell proliferation and survival, assessing the impact of ETP-45835 on these processes is crucial. medchemexpress.com Cell viability and proliferation assays are used to measure the number of living, metabolically active cells after treatment with the compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose. atcc.orgabcam.com Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product. atcc.orgcaymanchem.comrndsystems.com The formazan crystals are then dissolved, and the intensity of the purple color is measured using a spectrophotometer. atcc.org A decrease in color intensity in cells treated with ETP-45835 compared to untreated cells indicates a reduction in cell viability or proliferation, which is consistent with its potential anticancer effects. medchemexpress.comastorscientific.us

Summary of Research Techniques for ETP-45835 Dihydrochloride
TechniquePrimary ApplicationInformation Yielded
In Vitro Kinase AssaysBiochemical PotencyDirect inhibitory constant (IC50) against target kinases (MNK1/MNK2).
Phospho-Specific Antibody DetectionCellular Target EngagementQuantification of the inhibition of a key downstream substrate (p-eIF4E).
Western Blot AnalysisProtein-Level ConfirmationVisual confirmation of reduced target phosphorylation in cells.
qPCRGene Expression AnalysisMeasurement of changes in mRNA levels of downstream target genes.
MTT AssayCellular PhenotypeAssessment of the compound's effect on cell viability and proliferation.

Immunofluorescence and Microscopy Techniques

Immunofluorescence and advanced microscopy techniques are pivotal in visualizing the subcellular effects of ETP 45835 dihydrochloride. These methods allow researchers to observe the localization and changes in the expression of key proteins within cells treated with the compound.

A primary application of immunofluorescence in the context of this compound studies is to detect the phosphorylation status of the eukaryotic initiation factor 4E (eIF4E) at Serine 209. nih.govaacrjournals.org As Mnk1 and Mnk2 are the primary kinases responsible for this phosphorylation event, examining the levels of phospho-eIF4E (p-eIF4E) provides a direct readout of the inhibitor's activity. nih.govnih.gov

The general procedure for such an assay involves:

Cell Culture and Treatment: Cancer cell lines relevant to the therapeutic target are cultured and treated with varying concentrations of this compound.

Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter.

Immunostaining: The cells are incubated with a primary antibody specific for p-eIF4E. Subsequently, a secondary antibody conjugated to a fluorophore, which binds to the primary antibody, is added.

Microscopy and Imaging: The stained cells are then visualized using a fluorescence microscope, often a confocal microscope, which allows for high-resolution imaging and the creation of thin optical sections. nih.gov The intensity and localization of the fluorescent signal corresponding to p-eIF4E are then quantified.

Studies using other Mnk inhibitors have demonstrated significant reductions in p-eIF4E levels in treated cells, and similar outcomes would be expected in studies with this compound. aacrjournals.org

Table 1: Key Reagents for Immunofluorescence Analysis of p-eIF4E

ReagentPurpose
Primary Antibody (anti-p-eIF4E)Specifically binds to the phosphorylated form of eIF4E.
Secondary Antibody (Fluorophore-conjugated)Binds to the primary antibody and emits a fluorescent signal for detection.
DAPI (4',6-diamidino-2-phenylindole)A fluorescent stain that binds to DNA, used to visualize the cell nucleus.
Mounting MediumProtects the sample and prevents photobleaching of the fluorophores.

Preclinical In Vivo Study Design Considerations

The choice of an appropriate animal model is fundamental to the relevance of preclinical findings. For oncology research involving Mnk inhibitors like this compound, patient-derived xenograft (PDX) models are increasingly favored. mdpi.com PDX models involve the implantation of tumor tissues from patients into immunocompromised mice. mdpi.com These models are considered more predictive of clinical outcomes as they retain the histological and genetic characteristics of the original human tumor. mdpi.com

Another common approach is the use of cell-line-derived xenograft (CDX) models, where human cancer cell lines are injected subcutaneously into immunodeficient mice. mdpi.com While less representative of patient heterogeneity, CDX models are valuable for initial efficacy screening and are more readily available. mdpi.com The selection of a specific cancer cell line or PDX model would be justified by its known dependence on the signaling pathways modulated by Mnk1/2. nih.govnih.gov

To evaluate the in vivo efficacy of this compound, a combination of endpoint measurements and biomarker analysis is employed.

Primary Endpoints often include:

Tumor Growth Inhibition: This is typically measured by regularly monitoring tumor volume over the course of the treatment.

Biomarker Analysis is crucial for confirming target engagement and understanding the molecular effects of the compound in the tumor tissue. A key pharmacodynamic biomarker for this compound is the level of p-eIF4E in tumor samples. aacrjournals.org

The analysis typically involves:

Tissue Collection: Tumor and sometimes other tissues are collected from animals at various time points after treatment.

Western Blotting: This technique is used to quantify the levels of total eIF4E and p-eIF4E in the tissue lysates, providing a direct measure of the inhibitor's effect on its target. aacrjournals.org

Immunohistochemistry (IHC): IHC allows for the visualization of p-eIF4E expression within the context of the tumor microenvironment.

Studies with other Mnk inhibitors have shown a significant reduction in p-eIF4E levels in tumor tissues following treatment, which often correlates with tumor growth inhibition. aacrjournals.orgaacrjournals.org

Table 2: Common Endpoints and Biomarkers in Preclinical Studies of Mnk Inhibitors

CategoryMeasurement/BiomarkerPurpose
EfficacyTumor VolumeTo assess the direct impact on tumor growth.
EfficacyOverall SurvivalTo evaluate the long-term therapeutic benefit.
PharmacodynamicsPhospho-eIF4E (p-eIF4E)To confirm target engagement and inhibition of Mnk1/2 activity.
PharmacodynamicsTotal eIF4ETo ensure that changes in p-eIF4E are not due to overall protein degradation.

Data Analysis and Statistical Methods for Preclinical Research

For in vitro data, such as cell viability assays, statistical tests like the t-test or ANOVA are used to compare the effects of different concentrations of the compound to a control group.

For in vivo studies, the following statistical analyses are commonly performed:

Tumor Growth Data: Tumor growth curves are often analyzed using mixed-effects models or repeated measures ANOVA to account for the correlation of measurements within the same animal over time. The differences in tumor volume between treatment and control groups at the end of the study are typically assessed using a t-test or a non-parametric equivalent.

Survival Data: Kaplan-Meier survival curves are generated, and the log-rank test is used to compare survival distributions between different treatment groups.

Biomarker Data: Statistical tests such as the t-test or ANOVA are used to compare biomarker levels (e.g., p-eIF4E) between treated and control groups.

The choice of statistical methods is dictated by the experimental design and the nature of the data. The goal is to determine the statistical significance of the observed effects and to provide a robust evaluation of the preclinical activity of this compound. nih.gov

Future Directions and Unexplored Research Avenues for Etp 45835 Dihydrochloride

Investigation of Mnk/eIF4E Axis in Novel Biological Systems (Preclinical)

The Mnk/eIF4E signaling pathway is a critical regulator of protein synthesis and is implicated in numerous cellular processes, including cell proliferation and survival. ETP 45835 dihydrochloride's ability to inhibit the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Ser209 makes it an invaluable tool for exploring the downstream consequences of this signaling event. Future preclinical research can leverage this inhibitor to investigate the role of the Mnk/eIF4E axis in a wider range of biological contexts beyond its established role in cancer.

For instance, studies have begun to link this pathway to fibrotic diseases. Research in chronic lung allograft dysfunction has shown that mesenchymal cells from patients exhibit higher levels of eIF4E phosphorylation. Utilizing ETP 45835 dihydrochloride (B599025) in preclinical models of fibrosis, such as in lung, liver, and kidney disease, could elucidate the therapeutic potential of Mnk inhibition in these conditions. Furthermore, the involvement of the Mnk/eIF4E axis in neuronal function and inflammation presents exciting, underexplored avenues of research where this compound could be a key investigative agent.

Table 1: Preclinical Research Findings on this compound

Parameter Finding Source(s)
Target Mnk1 and Mnk2
IC50 Values Mnk1: 646 nM, Mnk2: 575 nM
Mechanism Inhibits phosphorylation of eIF4E at Ser209
Selectivity High selectivity against a panel of 24 other protein kinases

| Preclinical Models | Investigated in clear cell renal cell carcinoma | |

Exploring this compound as a Tool for Pathway Deconvolution

The high selectivity of this compound makes it an excellent tool for pathway deconvolution, helping researchers to distinguish the specific contributions of Mnk1 and Mnk2 from other signaling pathways. In complex signaling networks where pathways like the PI3K/AKT/mTOR and MAPK pathways converge, selective inhibitors are essential to dissect the precise roles of individual kinases.

Future studies can employ this compound to untangle the crosstalk between the Mnk/eIF4E axis and other signaling cascades. For example, by inhibiting Mnk activity, researchers can observe the compensatory activation or inhibition of other pathways, revealing crucial feedback loops and mechanisms of resistance that can arise during targeted therapies. This approach is particularly valuable in cancer research, where understanding the intricate signaling web is paramount for developing effective treatments.

Potential for Combination Studies with Other Preclinical Agents

The development of resistance to targeted therapies is a significant challenge in oncology. One promising strategy to overcome this is the use of combination therapies. Future preclinical studies should explore the synergistic or additive effects of combining this compound with other anticancer agents.

Given the role of the Mnk/eIF4E axis in promoting the translation of proteins involved in cell survival and proliferation, combining this compound with inhibitors of other key oncogenic pathways, such as the PI3K/AKT/mTOR or MAPK pathways, could lead to enhanced antitumor activity. For instance, in models of endocrine-resistant breast cancer, combining therapies that target different nodes of the resistance network has shown promise. Investigating this compound in similar preclinical models could reveal novel and effective combination strategies.

Advanced Preclinical Modeling (e.g., Organoids, 3D Cultures)

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of tumors. Advanced preclinical models, such as organoids and three-dimensional (3D) cultures, offer a more physiologically relevant context for studying disease and testing therapeutics. The future application of this compound in these sophisticated models is a critical next step.

Patient-derived organoids, which retain the genetic and phenotypic heterogeneity of the original tumor, provide a powerful platform for personalized medicine research. Testing this compound in a panel of cancer organoids could help identify patient populations most likely to respond to Mnk inhibition. Furthermore, these models can be used to study the impact of the tumor microenvironment on the efficacy of this compound and to explore mechanisms of resistance in a more realistic setting.

Refinement of Structure-Activity Relationships through Targeted Chemical Synthesis

While this compound is a potent and selective inhibitor, the exploration of its structure-activity relationships (SAR) could lead to the development of even more optimized compounds. Targeted chemical synthesis of analogs of this compound can help to identify key chemical features that contribute to its potency and selectivity.

Future synthetic efforts could focus on modifying different parts of the molecule to improve its pharmacokinetic properties, enhance its binding affinity to Mnk1 and Mnk2, or to develop isoform-selective inhibitors. A deeper understanding of the SAR will not only facilitate the design of next-generation Mnk inhibitors but also provide valuable insights into the structural biology of the Mnk kinases.

Novel Research Applications and Methodological Innovations Utilizing this compound as a Chemical Probe

Beyond its therapeutic potential, this compound serves as a valuable chemical probe for basic research. Its ability to specifically inhibit Mnk1 and Mnk2 allows for the precise interrogation of their biological functions.

Innovative research applications could include the development of chemical proteomics approaches to identify novel substrates of Mnk1 and Mnk2. By comparing the phosphoproteomes of cells treated with and without this compound, researchers can uncover new downstream targets of the Mnk kinases. Additionally, the development of tagged or biotinylated versions of this compound could facilitate pull-down assays to identify interacting proteins and further elucidate the Mnk signaling complex. These methodological advancements will continue to expand our understanding of the multifaceted roles of the Mnk kinases in health and disease.

Q & A

Q. What are the primary pharmacological targets of ETP 45835 dihydrochloride, and how are its inhibitory concentrations (IC₅₀) determined experimentally?

this compound is a dual Mnk1/2 inhibitor with IC₅₀ values of 646 nM (Mnk1) and 575 nM (Mnk2), as measured via kinase activity assays. These assays typically involve incubating the compound with recombinant Mnk1/2 enzymes, ATP, and a substrate (e.g., eIF4E), followed by quantification of phosphorylated products using techniques like radiometric detection or luminescent ADP-Glo™ assays. Dose-response curves are generated to calculate IC₅₀ values, ensuring reproducibility through triplicate experiments .

Q. What experimental protocols are recommended to validate the selectivity of this compound against off-target kinases?

Selectivity is assessed using kinase profiling panels. For example, ETP 45835 was tested against 24 protein kinases, showing no significant inhibition, confirming its specificity for Mnk1/2. Researchers should employ similar panels (e.g., Eurofins KinaseProfiler™) and include positive controls (e.g., staurosporine) and negative controls (vehicle-only treatments). Cellular validation via Western blotting for downstream targets (e.g., phospho-eIF4E) further ensures on-target effects .

Q. How can researchers optimize cell-based assays to evaluate this compound’s efficacy without cytotoxicity?

  • Dose Optimization : Perform dose-response studies (e.g., 0.1–10 µM) with cell viability assays (e.g., MTT/WST-8).
  • Time-Course Analysis : Monitor phospho-eIF4E levels at 6–24 hours post-treatment.
  • Controls : Use siRNA-mediated Mnk1/2 knockdowns to confirm phenotype specificity .

Advanced Research Questions

Q. What methodologies resolve discrepancies in Mnk inhibition efficacy between this compound and more potent inhibitors (e.g., MNK1/2-IN-8)?

Inhibitor Mnk1 IC₅₀ (nM)Mnk2 IC₅₀ (nM)Selectivity Profile
ETP 45835646575Selective over 24 kinases
MNK1/2-IN-8 (15b)0.81.5High potency, anti-proliferative
  • Comparative Studies : Parallel dose-response curves in the same cell line.
  • Genetic Validation : CRISPR/Cas9 knockout of Mnk1/2 to isolate inhibitor effects.
  • Pathway Analysis : Assess downstream signaling (e.g., mTOR, MAPK) to identify off-target interactions .

Q. How should researchers design experiments to analyze this compound’s role in modulating stress-responsive pathways (e.g., hypoxia, oxidative stress)?

  • Combination Treatments : Co-administer with pathway-specific stressors (e.g., CoCl₂ for hypoxia) and inhibitors (e.g., rapamycin for mTOR).
  • Transcriptomics/Proteomics : RNA-seq or phosphoproteomics to map signaling cascades.
  • Data Integration : Use tools like STRING or KEGG to identify crosstalk between Mnk1/2 and stress pathways .

Q. What statistical approaches are critical when interpreting contradictory data on this compound’s anti-proliferative effects?

  • Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., cell type, assay conditions).
  • Bayesian Modeling : Quantify uncertainty in IC₅₀ estimates across experimental setups.
  • Sensitivity Analysis : Identify outlier datasets and validate them with orthogonal methods (e.g., flow cytometry for cell cycle arrest) .

Methodological Considerations

  • Reproducibility : Follow MIACARM guidelines for documenting assay conditions, including buffer composition, temperature, and batch-to-batch variability .
  • Ethical Standards : Disclose conflicts of interest and adhere to institutional review protocols for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.